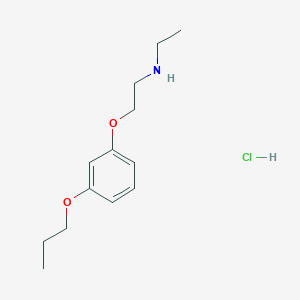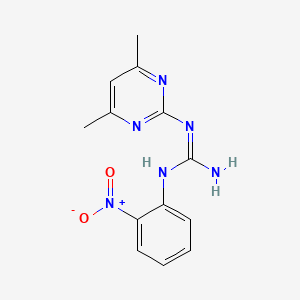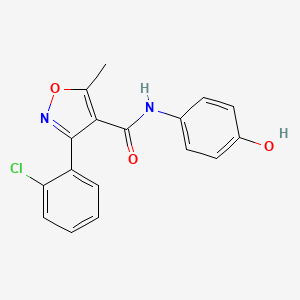
N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride, also known as A-836,339, is a selective agonist of the cannabinoid receptor type 2 (CB2). It is a synthetic compound that has been developed for research purposes in the field of neuroscience and pharmacology.
Aplicaciones Científicas De Investigación
N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride has been used in various scientific research studies to investigate the role of CB2 receptors in different physiological and pathological conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride has also been studied for its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
Mecanismo De Acción
N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride selectively binds to CB2 receptors, which are primarily expressed in immune cells, such as macrophages, T cells, and B cells. Activation of CB2 receptors by N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride also modulates the activity of microglia, which are immune cells in the brain that play a role in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride has also been shown to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's disease. Additionally, N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride has been shown to modulate the immune response in animal models of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride in lab experiments is its selectivity for CB2 receptors, which allows for the specific investigation of CB2 receptor-mediated effects. Additionally, N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride is its limited bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride. One direction is the investigation of its potential therapeutic applications in the treatment of various diseases, such as neurodegenerative diseases and autoimmune disorders. Another direction is the development of more potent and selective CB2 receptor agonists for use in research and potential therapeutic applications. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride and its effects on different physiological systems.
Métodos De Síntesis
The synthesis method of N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride involves several steps. The first step is the preparation of 3-methoxyphenol, which is then converted to 3-propoxyphenol. The second step is the reaction of 3-propoxyphenol with ethylene oxide to form N-(3-propoxyphenyl)-2-hydroxyethanamine. The final step involves the reaction of N-(3-propoxyphenyl)-2-hydroxyethanamine with ethyl iodide and sodium hydride to form N-ethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride.
Propiedades
IUPAC Name |
N-ethyl-2-(3-propoxyphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-3-9-15-12-6-5-7-13(11-12)16-10-8-14-4-2;/h5-7,11,14H,3-4,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFGJFNCVTZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCNCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-ethyl-1-benzofuran-3-yl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B5374384.png)

![N~1~,N~3~-dimethyl-N~3~-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-beta-alaninamide dihydrochloride](/img/structure/B5374399.png)

![7-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5374414.png)
![N-(2-fluorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5374420.png)
![N-methyl-1-(5-phenyl-3-isoxazolyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5374425.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5374436.png)

![2-[2-(4-ethoxyphenyl)vinyl]-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5374443.png)
![N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5374467.png)
![N-(4-chlorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5374474.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374480.png)
![3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5374481.png)